molecular formula C17H19ClO3S B2958920 (4-Chloro-3,5-dimethylphenyl) 2,4,6-trimethylbenzenesulfonate CAS No. 881479-27-2

(4-Chloro-3,5-dimethylphenyl) 2,4,6-trimethylbenzenesulfonate

Cat. No.: B2958920
CAS No.: 881479-27-2
M. Wt: 338.85
InChI Key: QWNPHQCUFLTTPF-UHFFFAOYSA-N
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Description

(4-Chloro-3,5-dimethylphenyl) 2,4,6-trimethylbenzenesulfonate: is a chemical compound with the molecular formula C17H19ClO3S . It is a derivative of phenol and is known for its applications in various scientific research fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through a sulfonation reaction, where 4-chloro-3,5-dimethylphenol reacts with 2,4,6-trimethylbenzenesulfonyl chloride in the presence of a base such as pyridine. The reaction typically occurs under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar sulfonation reactions but with optimized conditions to increase yield and purity. Continuous flow reactors and advanced purification techniques are employed to achieve industrial-scale production.

Chemical Reactions Analysis

(4-Chloro-3,5-dimethylphenyl) 2,4,6-trimethylbenzenesulfonate: undergoes various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

  • Reduction: Reduction reactions can lead to the formation of reduced phenol derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

  • Substitution: Typical reagents include halogens (e.g., Br2, Cl2) and strong acids (e.g., H2SO4).

Major Products Formed:

  • Oxidation: Quinones, hydroquinones, and other oxidized derivatives.

  • Reduction: Reduced phenol derivatives.

  • Substitution: Halogenated phenols and sulfonated derivatives.

Scientific Research Applications

This compound finds applications in various scientific research fields:

  • Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

  • Biology: Employed in biochemical assays and as a probe for studying biological systems.

  • Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

  • Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which (4-Chloro-3,5-dimethylphenyl) 2,4,6-trimethylbenzenesulfonate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells.

Comparison with Similar Compounds

(4-Chloro-3,5-dimethylphenyl) 2,4,6-trimethylbenzenesulfonate: is compared with other similar compounds to highlight its uniqueness:

  • 4-Chloro-3,5-dimethylphenol: Similar structure but lacks the sulfonate group.

  • 2,4,6-Trimethylbenzenesulfonic acid: Similar sulfonate group but different phenyl ring substitution pattern.

  • 4-Bromo-3,5-dimethylphenyl 2,4,6-trimethylbenzenesulfonate: Similar structure but with a bromine atom instead of chlorine.

Properties

IUPAC Name

(4-chloro-3,5-dimethylphenyl) 2,4,6-trimethylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClO3S/c1-10-6-13(4)17(14(5)7-10)22(19,20)21-15-8-11(2)16(18)12(3)9-15/h6-9H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWNPHQCUFLTTPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)OC2=CC(=C(C(=C2)C)Cl)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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